molecular formula C9H8N2 B13922403 Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile CAS No. 62199-48-8

Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile

Cat. No.: B13922403
CAS No.: 62199-48-8
M. Wt: 144.17 g/mol
InChI Key: YXDCJKXIUPHIME-UHFFFAOYSA-N
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Description

Bicyclo[410]hept-2-ene-7,7-dicarbonitrile is a chemical compound with a unique bicyclic structure It is characterized by a seven-membered ring fused to a three-membered ring, with two cyano groups attached to the seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile can be synthesized through several methods. One common approach involves the Diels-Alder reaction of cyclohexa-2,4-dienes with a dienophile, followed by photolysis to afford the bicyclic structure . The reaction conditions typically involve the use of a high-pressure mercury lamp for irradiation in benzene.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound. These products can be further utilized in various applications.

Scientific Research Applications

Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile involves its interaction with molecular targets through its cyano groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile include:

Uniqueness

This compound is unique due to the presence of two cyano groups, which impart distinct chemical reactivity and potential applications compared to its analogs. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62199-48-8

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile

InChI

InChI=1S/C9H8N2/c10-5-9(6-11)7-3-1-2-4-8(7)9/h1,3,7-8H,2,4H2

InChI Key

YXDCJKXIUPHIME-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2(C#N)C#N)C=C1

Origin of Product

United States

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